molecular formula C14H20ClNO5S B7097805 N-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(oxolan-3-yloxy)ethanesulfonamide

N-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(oxolan-3-yloxy)ethanesulfonamide

Cat. No.: B7097805
M. Wt: 349.8 g/mol
InChI Key: YGEYYVACAKDGPP-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(oxolan-3-yloxy)ethanesulfonamide is a complex organic compound characterized by its unique structural features, including a chlorophenyl group, a hydroxyethyl group, and an oxolan-3-yloxyethanesulfonamide moiety

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(oxolan-3-yloxy)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO5S/c15-12-3-1-11(2-4-12)14(17)9-16-22(18,19)8-7-21-13-5-6-20-10-13/h1-4,13-14,16-17H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEYYVACAKDGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OCCS(=O)(=O)NCC(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(oxolan-3-yloxy)ethanesulfonamide typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of 4-chlorophenyl-2-hydroxyethylamine through the reaction of 4-chlorobenzaldehyde with ethylene glycol in the presence of a catalyst such as p-toluenesulfonic acid.

    Oxolan-3-yloxyethanesulfonamide Formation: The next step involves the synthesis of oxolan-3-yloxyethanesulfonamide by reacting oxirane (ethylene oxide) with ethanesulfonamide under basic conditions.

    Coupling Reaction: The final step is the coupling of the chlorophenyl intermediate with oxolan-3-yloxyethanesulfonamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(oxolan-3-yloxy)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(oxolan-3-yloxy)ethanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules, which are valuable in various industrial processes.

Mechanism of Action

The mechanism by which N-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(oxolan-3-yloxy)ethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-bromophenyl)-2-hydroxyethyl]-2-(oxolan-3-yloxy)ethanesulfonamide
  • N-[2-(4-methylphenyl)-2-hydroxyethyl]-2-(oxolan-3-yloxy)ethanesulfonamide
  • N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-(oxolan-3-yloxy)ethanesulfonamide

Uniqueness

N-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(oxolan-3-yloxy)ethanesulfonamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents on the phenyl ring

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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